Sniper(brd)-1 Sniper(brd)-1 SNIPER(BRD4)-1 is a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of bromodomain-containing protein 4 (BRD4).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0543482
InChI: InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1
SMILES: CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C
Molecular Formula: C53H66ClN9O8S2
Molecular Weight: 1056.7 g/mol

Sniper(brd)-1

CAS No.:

Cat. No.: VC0543482

Molecular Formula: C53H66ClN9O8S2

Molecular Weight: 1056.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sniper(brd)-1 -

Specification

Molecular Formula C53H66ClN9O8S2
Molecular Weight 1056.7 g/mol
IUPAC Name (2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide
Standard InChI InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1
Standard InChI Key FVDSZRCRCFMYQV-CDYWKMCDSA-N
Isomeric SMILES CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C
SMILES CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C
Canonical SMILES CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Characteristics

SNIPER(BRD)-1 is identified by the CAS number 2095244-54-3 and possesses a complex molecular structure represented by the chemical formula C53H66ClN9O8S2 . The compound has a molecular weight of 1056.73 g/mol and a predicted relative density of 1.39 g/cm³ . These properties reflect the sophisticated design of this bifunctional molecule, incorporating multiple functional groups to achieve its targeted protein degradation capabilities.

PropertyValue
CAS Number2095244-54-3
Molecular FormulaC53H66ClN9O8S2
Molecular Weight1056.73 g/mol
Relative Density1.39 g/cm³ (Predicted)
SolubilityDMSO: 100 mg/mL (94.63 mM; requires ultrasonic treatment)
Storage-20°C (stored under nitrogen); -80°C for long-term storage

For research applications, SNIPER(BRD)-1 demonstrates good solubility in DMSO at concentrations up to 100 mg/mL (94.63 mM), though ultrasonic treatment may be necessary to achieve complete dissolution . For optimal stability, the compound should be stored at -20°C under nitrogen atmosphere, while long-term storage is recommended at -80°C . When stored properly at -80°C, the compound remains stable for up to 6 months, whereas at -20°C, it should be used within 1 month to ensure optimal activity .

Mechanism of Action

Targeted Protein Degradation Framework

SNIPER(BRD)-1 operates through a sophisticated mechanism that harnesses the cell's own protein degradation machinery. The compound induces the degradation of BRD4 by recruiting it to IAP proteins, which function as E3 ubiquitin ligases . This recruitment facilitates the ubiquitylation of BRD4, marking it for subsequent degradation via the ubiquitin-proteasome pathway . This mechanism represents a novel approach to protein inhibition that differs fundamentally from traditional competitive inhibitors, which merely block protein function without reducing protein levels .

Differential Degradation Mechanisms

A particularly interesting aspect of SNIPER(BRD)-1's activity is its ability to induce the degradation of multiple proteins through different mechanisms . Research has revealed that SNIPER(BRD)-1 triggers the degradation of cIAP1 through a mechanism that differs from its degradation of XIAP and BRD4 . Specifically:

  • cIAP1 degradation is triggered by the binding of the IAP antagonist module, which induces autoubiquitylation of cIAP1 .

  • XIAP and BRD4 degradation, in contrast, requires the formation of a ternary complex involving the target protein, SNIPER(BRD)-1, and the IAP protein .

These mechanistic differences highlight the complex pharmacology of SNIPER compounds and their potential for selective targeting of multiple proteins through a single molecular entity.

Biological Activity

Target Specificity and Potency

SNIPER(BRD)-1 demonstrates remarkable potency against multiple protein targets. The compound effectively degrades BRD4, which is its primary intended target, via the ubiquitin-proteasome pathway . Additionally, SNIPER(BRD)-1 exhibits significant activity against several IAP family proteins, as summarized in the following table:

Table 2: SNIPER(BRD)-1 Activity Against Various Protein Targets

Target ProteinIC50/Ki ValueReference
cIAP16.8 nM (IC50)
cIAP217 nM (IC50)
XIAP49 nM (Ki)
BRD4Degrades effectively (IC50 not specified)

These potency values indicate that SNIPER(BRD)-1 is a highly effective degrader of multiple proteins, with particular efficacy against cIAP1. The nanomolar potency against all targets underscores the high efficiency of this compound in inducing protein degradation.

Research Applications and Significance

Significance in Drug Discovery

SNIPER(BRD)-1 exemplifies an emerging modality in drug discovery known as targeted protein degradation, which offers several potential advantages over traditional inhibitor-based approaches . By inducing the degradation of target proteins rather than merely inhibiting their function, SNIPER compounds may overcome limitations of conventional inhibitors, such as the need for continuous target occupancy and potential resistance mechanisms . The unique ability of SNIPER(BRD)-1 to simultaneously degrade multiple proteins through different mechanisms further highlights its potential utility in complex disease contexts where multiple proteins contribute to pathogenesis.

Comparative Analysis with Related Compounds

SNIPER Family Compounds

SNIPER(BRD)-1 belongs to a broader family of SNIPER compounds that target various proteins using similar bifunctional designs . While this review focuses specifically on SNIPER(BRD)-1, it is worth noting that other SNIPER compounds have been developed to target different proteins, employing the same general principle of linking a target-binding moiety to an IAP antagonist . The development of SNIPER(BRD)-1 and related compounds represents a significant advancement in the field of chemical biology and targeted protein degradation.

Inactive Variants and Their Contribution to Mechanistic Understanding

As discussed previously, inactive variants of SNIPER(BRD)-1, namely SNIPER(BRD)-3 and SNIPER(BRD)-4, have provided crucial insights into the compound's mechanism of action . These structure-activity relationship studies have revealed the essential role of both the IAP-binding and BRD4-binding moieties in mediating protein degradation. The differential effects of these variants on the degradation of different target proteins have been particularly informative in elucidating the distinct mechanisms underlying cIAP1 degradation versus XIAP and BRD4 degradation .

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